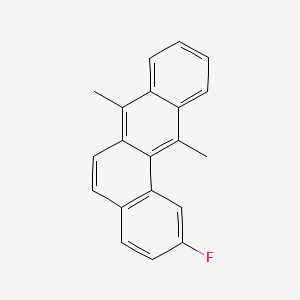
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-2-FLUORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-7,12-dimethylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H15F This compound is known for its unique structural properties, which include a fluorine atom and two methyl groups attached to the benzo[a]anthracene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7,12-dimethylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of 7,12-dimethylbenzo[a]anthracene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: While specific industrial production methods for 2-fluoro-7,12-dimethylbenzo[a]anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: 2-fluoro-7,12-dimethylbenzo[a]anthracene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: The fluorine atom in 2-fluoro-7,12-dimethylbenzo[a]anthracene can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated benzo[a]anthracene derivatives.
Substitution: Various substituted benzo[a]anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-7,12-dimethylbenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic properties.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or as a probe to study drug-DNA interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-fluoro-7,12-dimethylbenzo[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, leading to structural distortions and potential mutations. This interaction is facilitated by the planar structure of the benzo[a]anthracene core and the presence of the fluorine atom, which can form hydrogen bonds with DNA bases. The compound’s effects are mediated through the activation of metabolic pathways that convert it into reactive intermediates, which can form covalent adducts with DNA, leading to mutagenesis and carcinogenesis.
Comparison with Similar Compounds
7,12-dimethylbenzo[a]anthracene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
9,10-dimethylbenzo[a]anthracene: Has methyl groups at different positions, leading to different chemical and biological properties.
7,12-dimethylbenzo[a]phenanthrene: Another structural isomer with distinct reactivity and applications.
Uniqueness: 2-fluoro-7,12-dimethylbenzo[a]anthracene is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological interactions compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and affects its interaction with biological macromolecules, making it a valuable compound for research in various scientific fields.
Properties
CAS No. |
68141-56-0 |
|---|---|
Molecular Formula |
C20H15F |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
InChI Key |
RXIRTUHITWQPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















